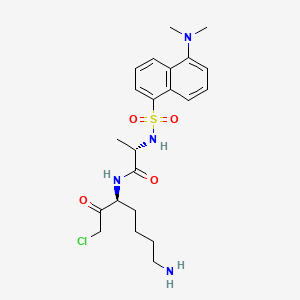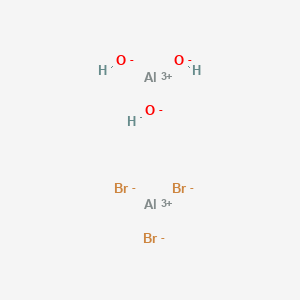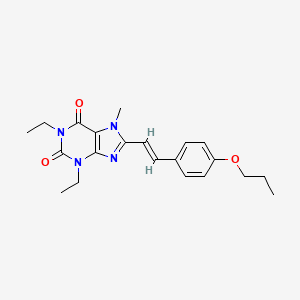
Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is a metabolite of spirodiclofen, a pesticide used in agriculture . Its unique structure, which includes a cyclohexane ring and dichlorophenyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate typically involves the esterification of 2,4-dichlorophenylacetic acid with cyclohexanecarboxylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, spirodiclofen.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of pesticides and other agrochemical products.
Mechanism of Action
The mechanism of action of Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate involves its interaction with specific molecular targets. In the context of its use as a pesticide metabolite, it may inhibit certain enzymes or disrupt cellular processes in pests. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Spirodiclofen: The parent compound from which Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate is derived.
2,4-Dichlorophenylacetic Acid: A precursor in the synthesis of the compound.
Cyclohexanecarboxylic Acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both a cyclohexane ring and a dichlorophenyl group. These structural features contribute to its distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
361366-16-7 |
|---|---|
Molecular Formula |
C17H20Cl2O4 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
ethyl 1-[2-(2,4-dichlorophenyl)acetyl]oxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H20Cl2O4/c1-2-22-16(21)17(8-4-3-5-9-17)23-15(20)10-12-6-7-13(18)11-14(12)19/h6-7,11H,2-5,8-10H2,1H3 |
InChI Key |
RDKYUGAYISTHTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)OC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















